

Spectroscopic Profile of 1-(4-Chlorophenyl)propan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: *1-(4-Chlorophenyl)propan-1-amine*

Cat. No.: B1315154

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-(4-Chlorophenyl)propan-1-amine**, a compound of interest in drug development and chemical research. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The information is presented in a structured format to facilitate easy reference and comparison, supplemented by detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-(4-Chlorophenyl)propan-1-amine**. While the ^1H NMR data is experimentally derived, the ^{13}C NMR, IR, and MS data are predicted based on the compound's structure and known spectroscopic principles due to the limited availability of public experimental spectra for this specific molecule.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.40-7.21	Multiplet	4H	-	Aromatic C-H
3.80	Triplet	1H	7.0	CH-NH ₂
1.74-1.58	Multiplet	2H	-	CH ₂
0.85	Triplet	3H	7.3	CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
143-145	C (quaternary, aromatic, C-Cl)
131-133	C (quaternary, aromatic, C-CH)
128-130	CH (aromatic)
127-129	CH (aromatic)
55-60	CH-NH ₂
30-35	CH ₂
10-15	CH ₃

Note: These are predicted chemical shift ranges based on the structure and typical values for similar compounds.

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3400-3250	N-H Stretch (asymmetric and symmetric)	Medium
3100-3000	Aromatic C-H Stretch	Medium to Weak
2970-2850	Aliphatic C-H Stretch	Medium to Strong
1620-1580	N-H Bend (Scissoring)	Medium
1490-1450	Aromatic C=C Stretch	Medium
1100-1000	C-N Stretch	Medium
850-800	C-Cl Stretch	Strong
820	para-substituted Aromatic C-H Bend	Strong

Note: These are predicted absorption ranges based on the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion	Notes
170.07311	[M+H] ⁺	Predicted monoisotopic mass of the protonated molecule. [2]
169.06528	[M] ⁺	Predicted molecular ion. [2]
154	[M-NH ₂] ⁺	Loss of the amino group.
141	[M-C ₂ H ₅] ⁺	Cleavage of the ethyl group.
139/141	[C ₇ H ₆ Cl] ⁺	Fragment corresponding to the chlorophenyl moiety.
111/113	[C ₆ H ₄ Cl] ⁺	Chlorophenyl cation.

Note: The m/z values for fragments are predicted based on common fragmentation pathways for aromatic amines. The presence of chlorine will result in characteristic M and M+2 isotopic

peaks in a roughly 3:1 ratio.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 300 MHz (or higher) NMR Spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **1-(4-Chlorophenyl)propan-1-amine**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence (zg30).
- Number of Scans: 16
- Acquisition Time: ~3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

- Number of Scans: 1024 or more, depending on sample concentration.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **1-(4-Chlorophenyl)propan-1-amine** directly onto the center of the ATR crystal.

Acquisition Parameters:

- Spectral Range: 4000-650 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Data Format: Transmittance or Absorbance.

Data Analysis:

- The acquired sample spectrum is automatically ratioed against the background spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations (e.g., N-H stretch, C-H stretch, C=C stretch, C-N stretch, C-Cl stretch).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **1-(4-Chlorophenyl)propan-1-amine** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

GC Parameters:

- Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.

MS Parameters:

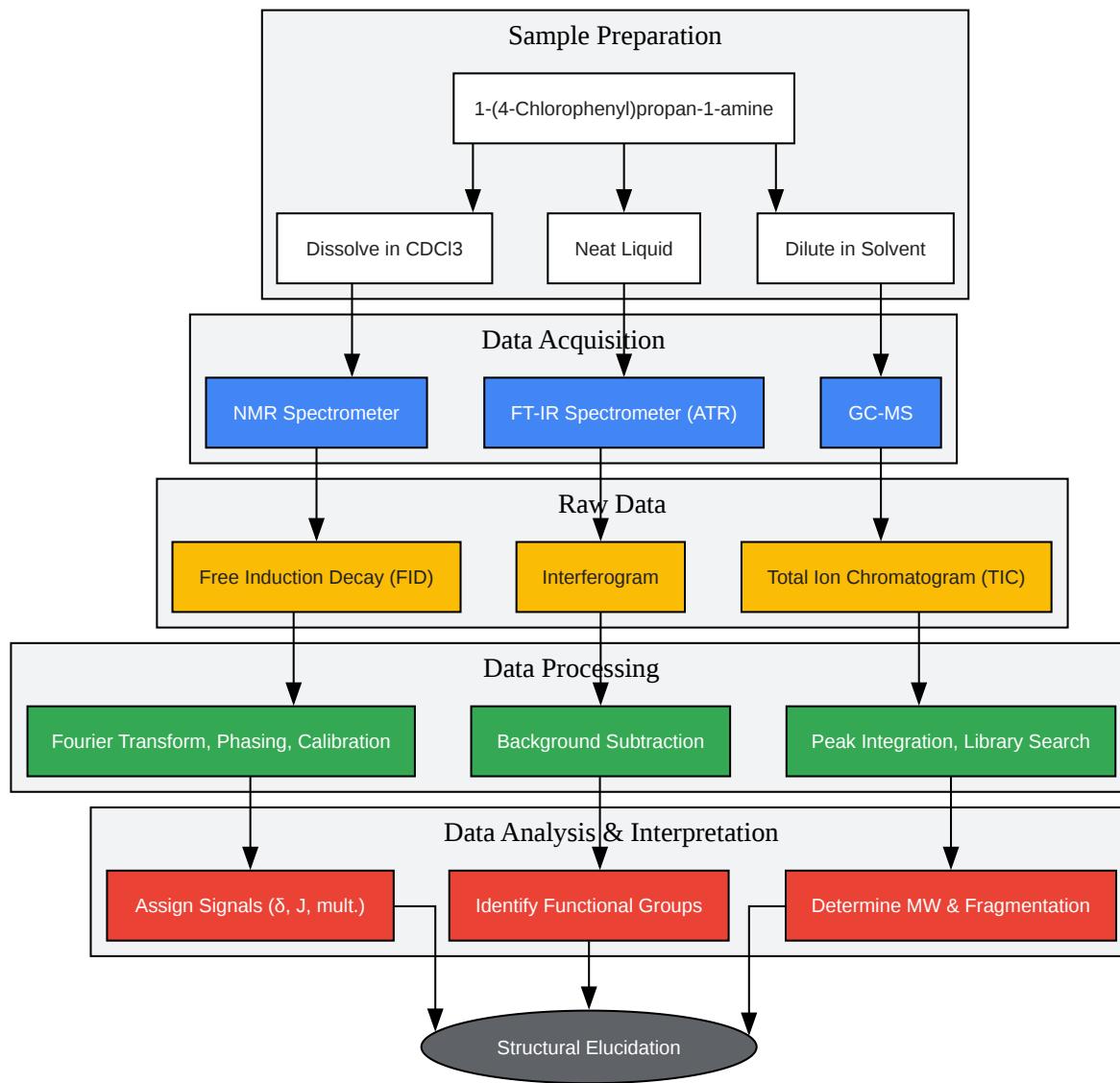
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 40-500.
- Scan Speed: Normal.

Data Analysis:

- Identify the peak corresponding to **1-(4-Chlorophenyl)propan-1-amine** in the total ion chromatogram (TIC).
- Analyze the mass spectrum of this peak to identify the molecular ion (M^+) and major fragment ions.
- Propose fragmentation pathways consistent with the observed mass spectrum.
- Compare the experimental spectrum with spectral libraries for confirmation, if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(4-Chlorophenyl)propan-1-amine**.

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Caption: Workflow for the spectroscopic analysis of **1-(4-Chlorophenyl)propan-1-amine**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Chlorophenyl)propan-1-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315154#spectroscopic-data-for-1-4-chlorophenyl-propan-1-amine>]

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